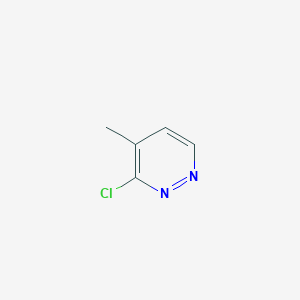
(R)-(-)-1,3-Nonanediol
Übersicht
Beschreibung
(R)-(-)-1,3-Nonanediol is a chiral diol with potential applications in various fields due to its unique chemical and physical properties. The interest in this compound stems from its utility as a key intermediate in the synthesis of pharmaceuticals, industrial compounds, and its role in the development of new materials. The research on this compound encompasses its stereoselective synthesis, molecular structure elucidation, reactivity, and the exploration of its properties.
Synthesis Analysis
The synthesis of (R)-(-)-1,3-Nonanediol and related compounds has been explored through various methodologies, including engineered bacterial pathways and stereoselective synthesis techniques. Kataoka et al. (2013) described the production of (R)-1,3-butanediol, a structurally related compound, using genetically engineered Escherichia coli from glucose, highlighting the potential for biosynthesis routes (Kataoka et al., 2013). Similarly, Sato et al. (1983) achieved the stereoselective synthesis of a complex diol structure using regioselective ring-opening, demonstrating the versatility of synthetic approaches for complex diol compounds (Sato et al., 1983).
Molecular Structure Analysis
The molecular structure of (R)-(-)-1,3-Nonanediol and its analogs has been studied through various analytical techniques. Peters et al. (1983) provided insights into the conformational analysis of 3,7-dimethylbicyclo[3.3.1]nonanes, a related structural motif, using NMR spectroscopy, revealing the influence of substituents on the molecular conformation (Peters et al., 1983).
Chemical Reactions and Properties
The reactivity and chemical properties of (R)-(-)-1,3-Nonanediol derivatives have been explored in the context of their potential applications. The study by Nakamura et al. (1993) on the production of (R)-3-chloro-1,2-propanediol from a prochiral substrate using a Corynebacterium strain demonstrates the biocatalytic potential for selective transformations (Nakamura et al., 1993).
Wissenschaftliche Forschungsanwendungen
Optical Resolution and Synthesis : (R)-(-)-1,3-nonanediol has been successfully used for the optical resolution of racemic menthone, a process important in organic synthesis (Kula, Quang, & Smigielski, 2001).
Biotechnological Production : This compound is involved in the biotechnological production of value-added products from CO2, such as in the engineering of Cupriavidus necator H16 for autotrophic production of (R)-1,3-butanediol (Gascoyne et al., 2021).
Chemical Catalysis : In the field of chemical catalysis, rhenium-oxide-modified supported iridium nanoparticles on silica have been used to catalyze direct hydrogenolysis of glycerol to 1,3-propanediol, showcasing the role of (R)-(-)-1,3-Nonanediol in facilitating chemical reactions (Nakagawa et al., 2010).
Microbial Engineering : The engineered Saccharomyces cerevisiae and Escherichia coli strains demonstrate the application of (R)-(-)-1,3-Nonanediol in producing enantiopure chemicals from glucose and galactose, useful in pharmaceuticals and industrial compounds (Lian, Chao, & Zhao, 2014) (Kataoka et al., 2014).
Industrial Applications : This compound plays a significant role in various industrial applications, including the production of biodegradable plastics, films, solvents, adhesives, detergents, cosmetics, and medicines, highlighting its versatility in different domains (Kaur, Srivastava, & Chand, 2012).
Analytical Chemistry : It has also been used in analytical chemistry, as seen in the determination of total 1,3-octanediols in apple juices (Díaz Llorente et al., 2010).
Catalytic Processes : The compound is involved in catalytic processes for efficient production from renewable glycerol, impacting market competitiveness in the field of sustainable chemical production (Ruy et al., 2020).
Microbial Production Efficiency : Genetic engineering of bacterial strains for the efficient production of 1,3-Propanediol showcases its importance in enhancing microbial production processes for commercial products (Yang et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of ®-(-)-1,3-Nonanediol are currently unknown. This compound is a chiral molecule, which means it may interact with biological targets in a stereo-specific manner
Mode of Action
As a diol, it may potentially interact with biological targets through hydrogen bonding or other types of molecular interactions . The stereochemistry of the molecule could also influence its interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by ®-(-)-1,3-Nonanediol are currently unknown. Given its structure, it may potentially be involved in lipid metabolism or other pathways involving alcohols
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Result of Action
The molecular and cellular effects of ®-(-)-1,3-Nonanediol’s action are currently unknown. Given its potential role in lipid metabolism, it may have effects on cell membrane composition or other lipid-dependent cellular processes .
Action Environment
The action, efficacy, and stability of ®-(-)-1,3-Nonanediol may be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules that can interact with ®-(-)-1,3-Nonanediol .
Eigenschaften
IUPAC Name |
(3R)-nonane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNJFUJNEYIYRZ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370371 | |
| Record name | (R)-(-)-1,3-Nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121541-65-9 | |
| Record name | (R)-(-)-1,3-Nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described in the paper "CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL"?
A1: The paper outlines a novel approach for synthesizing (R)-(-)-1,3-Nonanediol from methyl ricinoleate. [] This method is considered "convenient" due to its use of readily available starting materials and a relatively straightforward procedure involving ozonolysis and electrochemical reduction. This is significant as it offers a potentially more efficient and scalable alternative to previously existing synthesis routes.
Q2: What is the practical application of (R)-(-)-1,3-Nonanediol as highlighted in the research?
A2: The research demonstrates that (R)-(-)-1,3-Nonanediol can be successfully employed for the optical resolution of racemic menthone. [] Optical resolution is crucial for obtaining enantiomerically pure compounds, which is particularly important in pharmaceutical and fragrance industries where different enantiomers can exhibit distinct biological activities or olfactory properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



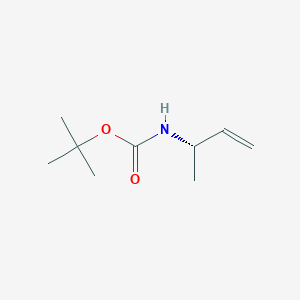
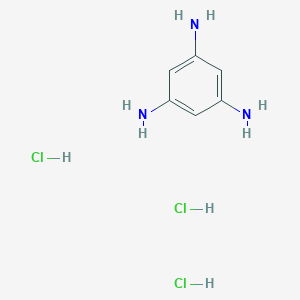
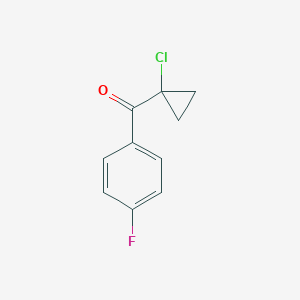




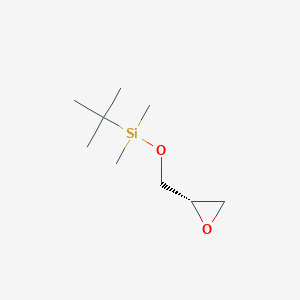



![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)
